The synthesis of MHY908 involves several steps, primarily utilizing ethyl bromoisobutyrate and 4-hydroxybenzaldehyde as starting materials. The following outlines the key steps in its synthesis:
An alternative method involves using sodium hydroxide instead of sodium ethoxide, leading to similar yields of MHY908 through a series of reactions that also include extraction and purification steps .
MHY908 has a complex molecular structure characterized by various functional groups that contribute to its biological activity. The molecular formula for MHY908 is , with a molecular weight of approximately 372.88 g/mol.
The structural data obtained from NMR reveals distinct chemical shifts corresponding to protons in different environments, confirming the integrity of the synthesized compound .
MHY908 participates in various biochemical reactions primarily due to its role as a PPAR agonist. Its mechanism involves binding to PPARα and PPARγ receptors, which modulate gene expression related to glucose metabolism, lipid metabolism, and inflammation.
These reactions are crucial for its therapeutic effects against metabolic syndromes .
The mechanism by which MHY908 exerts its effects involves several key processes:
MHY908 has shown promise in various scientific applications:
MHY908 (chemical name: 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid) emerged as a rationally designed PPAR α/γ dual agonist to address limitations of earlier glitazars. Developed through structured medicinal chemistry efforts, its synthesis was first reported in peer-reviewed literature around 2013. The compound was engineered to overcome the cardiovascular and carcinogenic risks associated with predecessors like muraglitazar, tesaglitazar, and ragaglitazar, whose clinical development was halted due to adverse effects including edema, heart failure, and urothelial proliferation [1] [3] [9]. Unlike these failed candidates, MHY908 was optimized for balanced receptor activation and reduced off-target effects, positioning it as a next-generation therapeutic candidate for metabolic disorders. Its discovery reflects a strategic shift toward molecules with improved safety profiles while retaining efficacy in modulating glucose and lipid metabolism [5] [9].
MHY908 (CAS No: 1393371-39-5) features a benzothiazole-phenoxypropanoic acid scaffold with distinct pharmacophoric elements enabling dual PPAR engagement. Key structural attributes include:
Synthetic routes involve multi-step organic reactions:
Table 1: Physicochemical Properties of MHY908
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 347.82 g/mol | Calculated |
Empirical Formula | C₁₇H₁₄ClNO₃S | Elemental Analysis |
CAS Registry Number | 1393371-39-5 | Chemical Abstracts Service |
Crystal Form | White crystalline solid | Synthetic Characterization |
Melting Point | 190.8–192.0°C | Differential Scanning Calorimetry |
Solubility | Low aqueous solubility; soluble in DMSO | Experimental LogP analysis |
Spectroscopic validation includes characteristic NMR signals: ¹H NMR (400 MHz, DMSO-d6) δ 8.03 (d, 1H, J=8.4 Hz), 7.98 (d, 1H, J=2.0 Hz), 7.92 (d, 2H, J=8.8 Hz), 1.55 (s, 6H) [5] [9]. The molecular architecture positions MHY908 as a structurally unique glitazar analogue optimized for simultaneous PPARα/γ engagement.
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors governing metabolic homeostasis. PPARα activation enhances fatty acid oxidation and reduces triglycerides, while PPARγ activation promotes insulin sensitivity and adipocyte differentiation. Dual agonism addresses the intertwined pathologies of type 2 diabetes and diabetic dyslipidemia—conditions traditionally treated with separate PPARγ-targeting thiazolidinediones (e.g., pioglitazone) and PPARα-activating fibrates (e.g., fenofibrate). This unimolecular approach offers synergistic benefits:
Clinical challenges with earlier dual agonists (e.g., muraglitazar's cardiovascular toxicity) necessitated molecules like MHY908 that maintain efficacy while minimizing off-target effects. The emergence of saroglitazar (approved in India for diabetic dyslipidemia) validates this pharmacological strategy, highlighting PPAR α/γ co-activation as a viable therapeutic paradigm [1] [10]. MHY908 represents an evolution in this drug class with optimized receptor binding kinetics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7